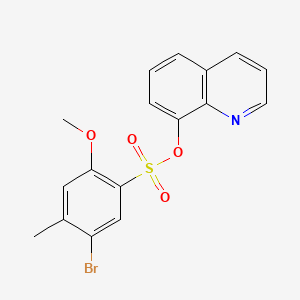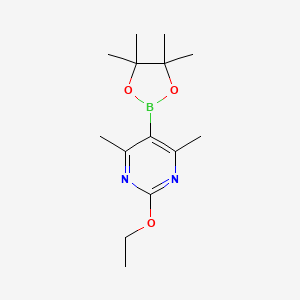![molecular formula C18H13ClN2O B13369407 2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13369407.png)
2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common synthetic route involves the reaction of 2-chloroquinoline-3-carbaldehyde with a Wittig reagent, followed by intramolecular cyclization .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to optimize the synthesis process for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby affecting various biological pathways. For example, it may inhibit quorum sensing in bacteria, reducing their virulence and ability to form biofilms .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with various biological activities.
Quinazoline: Another nitrogen-containing heterocycle with significant medicinal applications.
Pyrroloquinoline: A compound with a similar structure but different biological properties.
Uniqueness
2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C18H13ClN2O |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-9-methyl-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C18H13ClN2O/c1-11-14-4-2-3-5-15(14)20-16-10-21(18(22)17(11)16)13-8-6-12(19)7-9-13/h2-9H,10H2,1H3 |
InChI Key |
MWIVLRUPVZVUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C13)CN(C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369329.png)
![N-(4-bromo-2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369331.png)
![N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13369338.png)
![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369340.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-bromo-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13369352.png)
![6-(3,4-Dimethoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369369.png)
![6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369370.png)

![3-[(Tert-butylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369378.png)

![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369390.png)
![methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B13369397.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B13369406.png)
